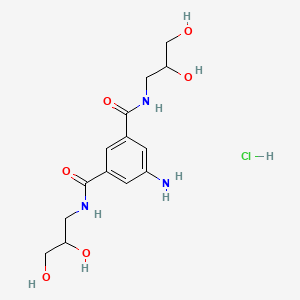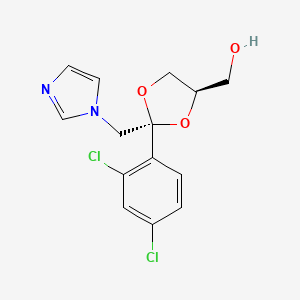![molecular formula C₁₆H₂₇FN₂O₅Si B1145282 (2'R)-2'-Deoxy-3'-O-[(1,1-dimethylethyl)dimethylsilyl]-2'-fluoro-2'-methyl-uridine CAS No. 1244762-86-4](/img/new.no-structure.jpg)
(2'R)-2'-Deoxy-3'-O-[(1,1-dimethylethyl)dimethylsilyl]-2'-fluoro-2'-methyl-uridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2’R)-2’-Deoxy-3’-O-[(1,1-dimethylethyl)dimethylsilyl]-2’-fluoro-2’-methyl-uridine is a synthetic nucleoside analog. This compound is structurally modified to enhance its stability and efficacy in various biochemical applications. The modifications include the addition of a fluoro group, a methyl group, and a tert-butyldimethylsilyl (TBDMS) protecting group, which collectively contribute to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2’R)-2’-Deoxy-3’-O-[(1,1-dimethylethyl)dimethylsilyl]-2’-fluoro-2’-methyl-uridine typically involves multiple steps:
Starting Material: The synthesis begins with a suitable uridine derivative.
Fluorination: Introduction of the fluoro group at the 2’ position is achieved using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Methylation: The 2’ position is also methylated using methyl iodide in the presence of a base like sodium hydride.
Protection: The 3’-hydroxyl group is protected with a tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of imidazole.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the 2’ position.
Reduction: Reduction reactions can target the fluoro group, potentially converting it to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the 2’ position, replacing the fluoro group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like thiols, amines, or alkoxides under basic conditions.
Major Products
Oxidation: Formation of 2’-oxo derivatives.
Reduction: Formation of 2’-hydroxy derivatives.
Substitution: Formation of 2’-substituted uridine analogs.
科学的研究の応用
Chemistry
In chemistry, (2’R)-2’-Deoxy-3’-O-[(1,1-dimethylethyl)dimethylsilyl]-2’-fluoro-2’-methyl-uridine is used as a building block for the synthesis of more complex nucleoside analogs. Its unique structure allows for the study of steric and electronic effects in nucleoside chemistry.
Biology
In biological research, this compound is used to study the mechanisms of nucleic acid interactions and enzyme specificity. Its modifications can help in understanding the role of specific functional groups in biological processes.
Medicine
Medically, this compound has potential applications in antiviral and anticancer therapies. Its stability and resistance to enzymatic degradation make it a promising candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of oligonucleotides for genetic research and diagnostics. Its stability and ease of incorporation into nucleic acid sequences make it valuable for various biotechnological applications.
作用機序
The mechanism of action of (2’R)-2’-Deoxy-3’-O-[(1,1-dimethylethyl)dimethylsilyl]-2’-fluoro-2’-methyl-uridine involves its incorporation into nucleic acids. The fluoro and methyl groups enhance its binding affinity and specificity for certain enzymes and receptors. The TBDMS group protects the molecule from enzymatic degradation, allowing it to exert its effects more efficiently.
類似化合物との比較
Similar Compounds
2’-Fluoro-2’-deoxyuridine: Lacks the methyl and TBDMS groups, making it less stable.
2’-Methyl-2’-deoxyuridine: Lacks the fluoro and TBDMS groups, affecting its binding properties.
3’-O-TBDMS-2’-deoxyuridine: Lacks the fluoro and methyl groups, impacting its overall efficacy.
Uniqueness
(2’R)-2’-Deoxy-3’-O-[(1,1-dimethylethyl)dimethylsilyl]-2’-fluoro-2’-methyl-uridine is unique due to the combination of fluoro, methyl, and TBDMS groups. This combination enhances its stability, binding affinity, and resistance to enzymatic degradation, making it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
1244762-86-4 |
|---|---|
分子式 |
C₁₆H₂₇FN₂O₅Si |
分子量 |
374.48 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1r,2s,4s)-Rel-2-amino-7-boc-7-azabicyclo[2.2.1]heptane](/img/structure/B1145208.png)



